benzyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine
Description
Benzyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a substituted pyrazole derivative characterized by a benzyl group attached to a methylamine moiety linked to the 4-position of a 1-methylpyrazole ring. Its molecular formula is C₁₂H₁₅N₃, with a molecular weight of 201.27 g/mol (estimated from structural analogs in ). This compound’s structure combines aromatic (benzyl) and heterocyclic (pyrazole) components, enabling interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C12H15N3/c1-15-10-12(9-14-15)8-13-7-11-5-3-2-4-6-11/h2-6,9-10,13H,7-8H2,1H3 |
InChI Key |
YKQNHRUCQWZYEX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-1-(1-methyl-1h-pyrazol-4-yl)methanamine typically involves the reaction of benzylamine with 1-methyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
n-Benzyl-1-(1-methyl-1h-pyrazol-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Various nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Therapeutic Potential
Benzyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine has garnered attention for its potential therapeutic effects, particularly in the treatment of inflammatory and metabolic disorders. Research indicates that this compound may interact with specific enzymes or receptors, modulating their activity and leading to beneficial pharmacological outcomes. For example, it has shown potential inhibitory effects on metabolic enzymes, suggesting its role in managing conditions related to inflammation and metabolic dysregulation.
Biological Activities
The compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have indicated that this compound may possess antimicrobial effects, making it a candidate for further exploration in drug development against infectious diseases.
- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways positions it as a potential therapeutic agent for conditions characterized by excessive inflammation.
Synthetic Methods
The synthesis of this compound typically involves the reaction of benzylamine with 1-methyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions. Common reducing agents used in this process include sodium triacetoxyborohydride or sodium cyanoborohydride in solvents such as methanol or ethanol. This method allows for high yields and purity, which are crucial for pharmaceutical applications.
Case Studies
Several studies have explored the pharmacological potential of this compound:
Case Study 1: Inhibition of Enzymatic Activity
A study investigated the compound's interaction with various metabolic enzymes. The results demonstrated that this compound could effectively inhibit certain enzymes by occupying their active sites, thereby preventing substrate access. This mechanism suggests its potential use in developing drugs targeting metabolic disorders .
Case Study 2: Anti-inflammatory Research
Research focusing on the anti-inflammatory properties of this compound indicated significant activity in vitro. The compound was tested against several inflammatory markers, showing promise in reducing inflammation levels comparable to established anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of n-Benzyl-1-(1-methyl-1h-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to exert its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzyl-Pyrazole Amines
The compound’s closest analogs differ in substituents on the benzyl group or pyrazole ring. Key examples include:
Key Observations :
- Bioactivity : Pyrazole derivatives with electron-withdrawing groups (e.g., fluorine) or extended alkyl chains (e.g., methoxyphenyl) often show improved antimicrobial or analgesic properties compared to unsubstituted variants .
Pyrazole-Amines with Varied Heterocycles
Compounds with modified pyrazole rings or alternative heterocycles:
Key Observations :
- Ring Position: Substitution at the pyrazole 3-position (vs.
- Heterocycle Fusion : Oxazole-pyrazole hybrids (e.g., ) introduce hydrogen-bonding sites but lack reported efficacy data.
Pharmacological and Physicochemical Comparisons
- Antimicrobial Activity: Vijesh et al. (2013) demonstrated that pyrazole-triazole hybrids exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli .
- Solubility: The unsubstituted benzyl variant likely has lower aqueous solubility than aminoethyl or polar-substituted analogs (e.g., ), limiting bioavailability .
- Synthetic Accessibility : Benzyl-substituted pyrazoles are typically synthesized via nucleophilic substitution or reductive amination, while fluorinated analogs require specialized fluorination steps .
Biological Activity
Benzyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a benzyl group attached to a pyrazole ring, which is known for its potential pharmacological activities.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer effects. It has been shown to inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and Jurkat (T-cell leukemia) cells. The mechanism involves the inhibition of specific kinases related to cell cycle regulation, leading to reduced cell viability and increased apoptosis in treated cells .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 2.5 | CDK1/Cdc2 inhibition |
| Jurkat | 3.0 | Induction of apoptosis |
| DLD-1 | 2.8 | Inhibition of cell proliferation |
Antimicrobial Activity
This compound also demonstrates antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis . The compound's structural features allow it to interact with essential enzymes involved in microbial growth.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| E. coli | 32 µg/mL | Inhibition of cell wall synthesis |
| S. aureus | 16 µg/mL | Disruption of metabolic pathways |
The synthesis of this compound typically involves a reductive amination process. This method allows for the efficient formation of the target compound from readily available precursors .
The biological activity is primarily attributed to the compound's ability to bind to specific molecular targets, modulating enzyme activity or disrupting cellular processes. For example, it may inhibit enzymes associated with cancer cell proliferation or interfere with microbial metabolic pathways .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- In vitro Studies : A study evaluated the compound's effects on various cancer cell lines, demonstrating significant cytotoxicity and potential as a therapeutic agent in oncology .
- Antimicrobial Testing : Research conducted on bacterial strains indicated that this compound effectively inhibited growth, suggesting its use as a lead compound for developing new antibiotics .
- Mechanistic Insights : Investigations into the compound's mechanism revealed that it acts by inhibiting key enzymes involved in both cancer progression and microbial growth, providing insights into its dual functionality .
Q & A
Q. Key Considerations :
- Solvent choice (e.g., DMSO for solubility vs. dichloromethane for extraction efficiency).
- Catalyst selection (e.g., Cu(I) for Buchwald-Hartwig-type couplings).
- Purification challenges due to byproducts; column chromatography with gradients of ethyl acetate/hexane is often required .
How is the structural confirmation of this compound achieved?
Basic Research Question
Structural elucidation relies on a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., pyrazole methyl groups at δ 2.5–3.5 ppm; benzyl protons at δ 4.0–4.5 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for refinement, particularly for resolving torsional angles in the benzyl-pyrazole linkage. Single-crystal diffraction data collection at 100 K ensures high-resolution structures .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., m/z 215 [M+H]) .
How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Advanced Research Question
SAR studies focus on modifying substituents to enhance pharmacological properties:
- Substituent Variation : Introduce electron-withdrawing (e.g., fluoro) or donating (e.g., methoxy) groups on the benzyl ring to modulate receptor binding. For example, 4-methoxybenzyl analogs show enhanced σ receptor antagonism .
- Pharmacophore Hybridization : Combine pyrazole cores with known bioactive motifs (e.g., diarylpyrazoles for antitubulin activity) .
- In Vitro Assays : Screen derivatives against target receptors (e.g., σR binding assays) or cancer cell lines (e.g., sea urchin embryo assays for antimitotic activity) .
Advanced Research Question
- Molecular Docking : PyMOL or AutoDock Vina models interactions with targets (e.g., σ receptor). Adjust torsional angles of the benzyl group to fit hydrophobic pockets .
- DFT Calculations : Analyze charge distribution and frontier molecular orbitals to identify reactive sites for electrophilic substitution .
How are intermediates like 4-(1-methylpyrazol-4-yl)benzaldehyde synthesized?
Basic Research Question
- Suzuki Coupling : React 4-bromobenzaldehyde with 1-methyl-1H-pyrazol-4-ylboronic acid using Pd(PPh) as a catalyst .
- Purification : Isolate via flash chromatography (hexane/ethyl acetate) and confirm purity by H NMR (aldehyde proton at δ 10.1 ppm) .
What analytical techniques are critical for purity assessment?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
